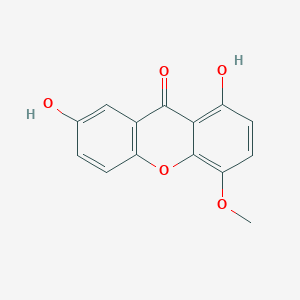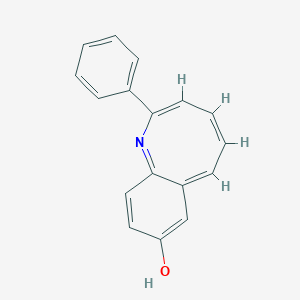
(2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol, also known as PB28, is a selective androgen receptor modulator (SARM) that has been extensively studied for its potential applications in the fields of medicine and sports science. PB28 has been shown to have a high affinity for androgen receptors, which are responsible for regulating the growth and development of male sex organs, as well as other physiological processes.
Aplicaciones Científicas De Investigación
(2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol has been extensively studied for its potential applications in the fields of medicine and sports science. It has been shown to have a high affinity for androgen receptors, which makes it a promising candidate for the treatment of various conditions such as muscle wasting, osteoporosis, and hypogonadism. Additionally, (2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol has been shown to have anabolic effects on muscle tissue, which could be beneficial for athletes looking to enhance their performance.
Mecanismo De Acción
(2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol works by selectively binding to androgen receptors in the body, which are responsible for regulating the growth and development of male sex organs, as well as other physiological processes. This binding activates the androgen receptor, which then triggers a series of cellular responses that lead to increased muscle growth and bone density.
Efectos Bioquímicos Y Fisiológicos
(2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol has been shown to have anabolic effects on muscle tissue, which could be beneficial for athletes looking to enhance their performance. Additionally, (2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol has been shown to increase bone density, which could be beneficial for the treatment of osteoporosis. However, further research is needed to fully understand the biochemical and physiological effects of (2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol has several advantages for lab experiments, including its high affinity for androgen receptors and its anabolic effects on muscle tissue. However, there are also several limitations to using (2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol in lab experiments, including its potential side effects and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on (2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol, including its potential applications in the treatment of muscle wasting, osteoporosis, and hypogonadism. Additionally, further research is needed to fully understand the biochemical and physiological effects of (2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol and to develop safer and more effective SARMs for use in medicine and sports science.
Métodos De Síntesis
(2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol can be synthesized through a multistep process involving the reaction of various reagents and solvents. One method involves the reaction of 2-phenyl-1,2,3,4-tetrahydroisoquinoline with 4-iodobenzaldehyde in the presence of palladium catalysts to form an intermediate compound. This intermediate is then reacted with a Grignard reagent to form (2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol.
Propiedades
Número CAS |
134746-11-5 |
|---|---|
Nombre del producto |
(2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol |
Fórmula molecular |
C17H13NO |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
(2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol |
InChI |
InChI=1S/C17H13NO/c19-15-10-11-17-14(12-15)8-4-5-9-16(18-17)13-6-2-1-3-7-13/h1-12,19H/b5-4-,8-4?,9-5?,14-8-,16-9-,18-16?,18-17? |
Clave InChI |
DLUVDUDDNZLZCS-KDFWHVBTSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C/2=C/C=C\C=C/3\C=C(C=CC3=N2)O |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C3C=C(C=CC3=N2)O |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C3C=C(C=CC3=N2)O |
Sinónimos |
hypodematine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



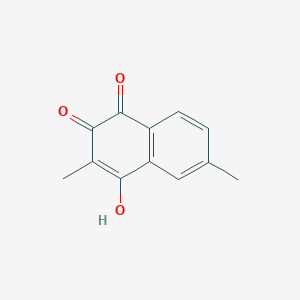
![N-[(1H-Benzimidazol-2-yl)methyl]urea](/img/structure/B162193.png)
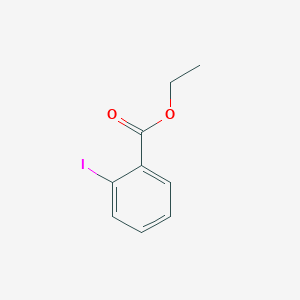
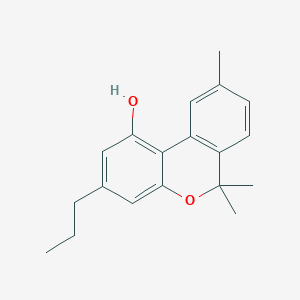
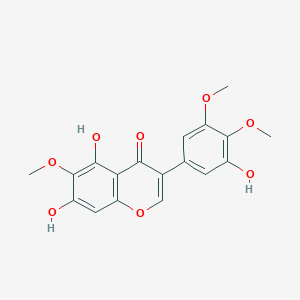
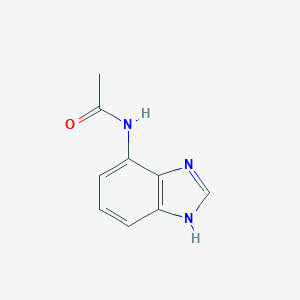
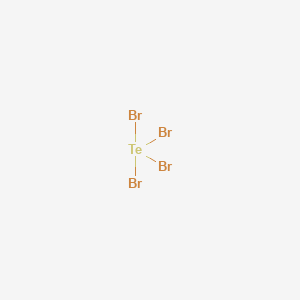
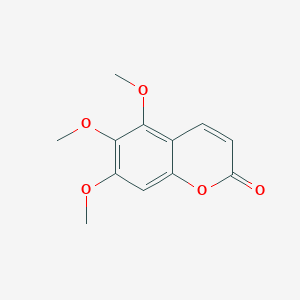
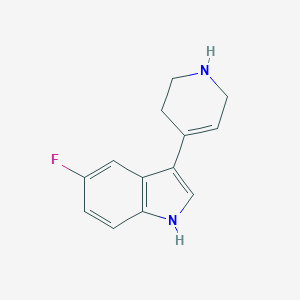
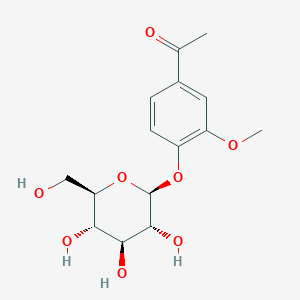
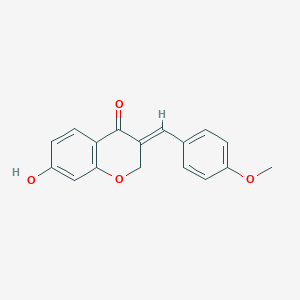
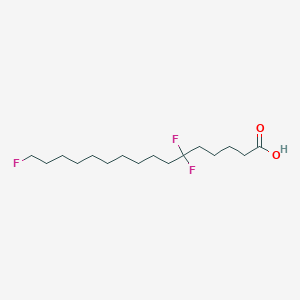
![(6,9,10-Trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl) 2-methylbut-2-enoate](/img/structure/B162219.png)
